Cas no 142744-27-2 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-)

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- structure
142744-27-2 structure
Product Name:1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-
Numero CAS:142744-27-2
MF:C22H25N5O5S
MW:471.529403448105
CID:211940
PubChem ID:3072513
Update Time:2025-04-19

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-
    • 1,3-benzenediamine, N~1~-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N~3~-phenyl-
    • 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-phenylbenzene-1,3-diamine
    • N-[2-(5-Dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-4,6-dinitro-N''-phenyl-benzene-1,3-diamine
    • BRN 5840026
    • N~1~-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-4,6-dinitro-N~3~-phenylbenzene-1,3-diamine
    • CHEMBL108163
    • 142744-27-2
    • DTXSID20931625
    • BDBM50004662
    • 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl-
    • Inchi: 1S/C22H25N5O5S/c1-25(2)14-17-8-9-18(32-17)15-33-11-10-23-19-12-20(24-16-6-4-3-5-7-16)22(27(30)31)13-21(19)26(28)29/h3-9,12-13,23-24H,10-11,14-15H2,1-2H3
    • Chiave InChI: GXKOKBLWYHLOTL-UHFFFAOYSA-N
    • Sorrisi: S(CC1=CC=C(CN(C)C)O1)CCNC1C(=CC(=C(C=1)NC1C=CC=CC=1)[N+](=O)[O-])[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 471.15785
  • Massa monoisotopica: 471.15764
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 625
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 157
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 1.364
  • Punto di ebollizione: 621.1°Cat760mmHg
  • Punto di infiammabilità: 329.4°C
  • Indice di rifrazione: 1.677
  • PSA: 126.72

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- Letteratura correlata

Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.